
Acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenoxy group, an aminoiminomethylthio group, and a methyl ester, all contributing to its diverse chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 4-bromophenol with chloroacetic acid in the presence of a base to form 4-bromophenoxyacetic acid. This intermediate is then reacted with thiourea to introduce the aminoiminomethylthio group. Finally, esterification with methanol in the presence of hydrochloric acid yields the desired methyl ester monohydrochloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired product quality.
化学反应分析
Types of Reactions
Acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bromophenoxy group to a phenol group.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Phenol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学研究应用
Acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of novel materials and chemical processes
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoiminomethylthio group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the bromophenoxy group can enhance binding affinity through hydrophobic interactions, while the ester group may facilitate cellular uptake and distribution .
相似化合物的比较
Similar Compounds
Acetic acid, 2-[(aminoiminomethyl)thio]-: Shares the aminoiminomethylthio group but lacks the bromophenoxy and ester groups.
Indole-3-acetic acid methyl ester: Contains an indole ring and a methyl ester group, used in plant biology.
Uniqueness
The unique combination of functional groups in acetic acid, (2-(((aminoiminomethyl)thio)methyl)-4-bromophenoxy)-, methyl ester, monohydrochloride provides distinct chemical properties and biological activities, making it a valuable compound for diverse applications .
属性
CAS 编号 |
16158-45-5 |
|---|---|
分子式 |
C11H14BrClN2O3S |
分子量 |
369.66 g/mol |
IUPAC 名称 |
[amino-[[5-bromo-2-(2-methoxy-2-oxoethoxy)phenyl]methylsulfanyl]methylidene]azanium;chloride |
InChI |
InChI=1S/C11H13BrN2O3S.ClH/c1-16-10(15)5-17-9-3-2-8(12)4-7(9)6-18-11(13)14;/h2-4H,5-6H2,1H3,(H3,13,14);1H |
InChI 键 |
GRTPVNFCNQYWQF-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COC1=C(C=C(C=C1)Br)CSC(=[NH2+])N.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


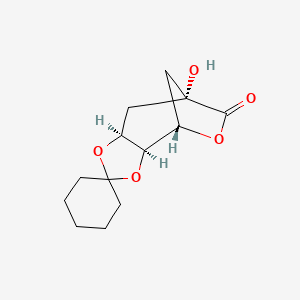
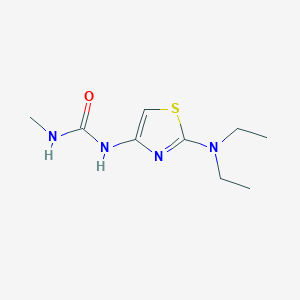

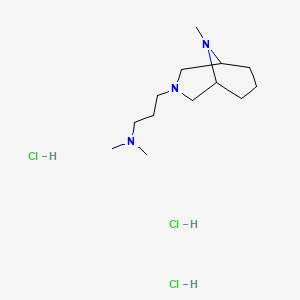
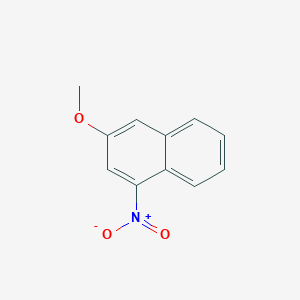
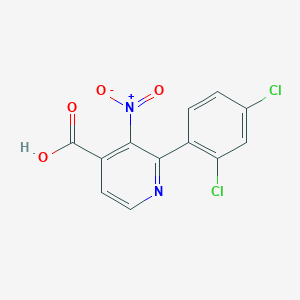


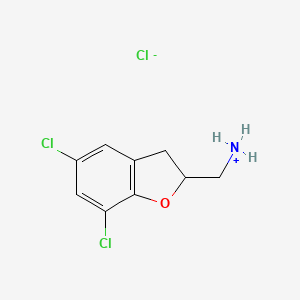
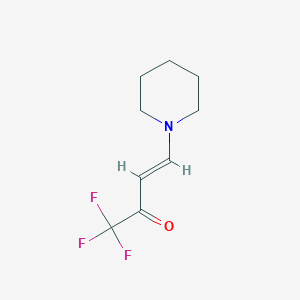
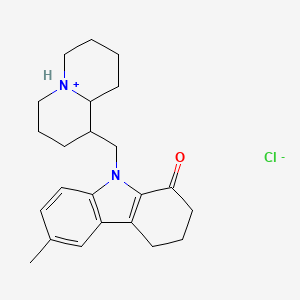
![4-[[[9-(5-Diethylaminopentan-2-yl)purin-6-yl]amino]methyl]benzenesulfonamide](/img/structure/B13731444.png)
![sodium;2-[3-[(4-fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetate](/img/structure/B13731447.png)

